molecular formula C9H8N2O B11921474 1H-Isoindole-1-carboxamide CAS No. 36193-74-5

1H-Isoindole-1-carboxamide

Cat. No.: B11921474
CAS No.: 36193-74-5
M. Wt: 160.17 g/mol
InChI Key: AKXNHNBLEXMBBJ-UHFFFAOYSA-N
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Description

1H-Isoindole-1-carboxamide is a heterocyclic compound that belongs to the isoindole family Isoindoles are known for their aromatic properties and are significant in various chemical and biological applications The structure of this compound consists of an isoindole ring system with a carboxamide group attached at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Isoindole-1-carboxamide can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with carbonyl compounds under acidic conditions. Another method includes the reaction of isoindoline derivatives with isocyanates or carbamoyl chlorides.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindole-1,3-diones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Isoindole-1,3-diones.

    Reduction: Aminoisoindoles.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

1H-Isoindole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

    1H-Isoindole-1,3-dione: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    1H-Indole-3-carboxamide: Widely studied for its biological activities and potential therapeutic applications.

Uniqueness: 1H-Isoindole-1-carboxamide is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

36193-74-5

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1H-isoindole-1-carboxamide

InChI

InChI=1S/C9H8N2O/c10-9(12)8-7-4-2-1-3-6(7)5-11-8/h1-5,8H,(H2,10,12)

InChI Key

AKXNHNBLEXMBBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(N=CC2=C1)C(=O)N

Origin of Product

United States

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